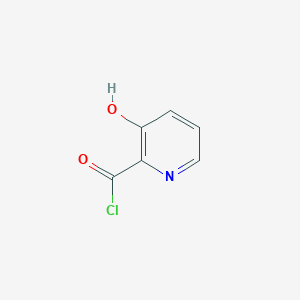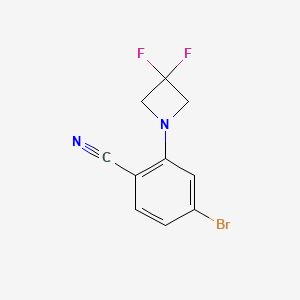
Cloruro de 3-hidroxipiridina-2-carbonilo
Descripción general
Descripción
3-Hydroxypyridine-2-carbonyl chloride: is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxypyridine-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for drug development.
Industry: In the industrial sector, 3-Hydroxypyridine-2-carbonyl chloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are widely used as solvents and building blocks for synthesizing medicine, pesticide, and dye .
Mode of Action
It is known that carboxylic acids react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
It is known that pyridine derivatives can be transformed into various other compounds via hydrogenation, oxidation, substitution, and ring-opening .
Result of Action
It is known that pyridine derivatives are widely used in the synthesis of various pharmaceuticals, pesticides, and dyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxypyridine-2-carbonyl chloride. For instance, a study reported a method to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibited an efficient catalytic performance for activating the aldehyde group of furfural, yielding an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-carbonyl chloride typically involves the chlorination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in a suitable solvent and reacting it with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 3-Hydroxypyridine-2-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
Comparación Con Compuestos Similares
3-Hydroxypyridine: A closely related compound with similar reactivity but lacking the carbonyl chloride group.
2-Hydroxypyridine: Another pyridine derivative with hydroxyl substitution at a different position.
4-Hydroxypyridine: Similar to 3-Hydroxypyridine but with the hydroxyl group at the 4-position.
Uniqueness: 3-Hydroxypyridine-2-carbonyl chloride is unique due to the presence of both hydroxyl and carbonyl chloride functional groups. This combination imparts distinct reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
3-hydroxypyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHWXZCJIAMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amino]acetic acid](/img/structure/B1406280.png)



